N-(N-HEPTYL)-N-OCTYLAMINE

Vue d'ensemble

Description

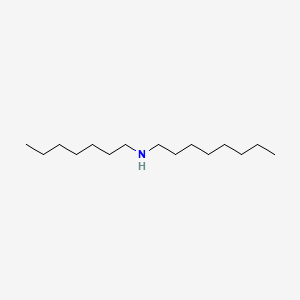

N-(N-HEPTYL)-N-OCTYLAMINE is an organic compound belonging to the class of amines, characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is notable for its structural versatility and unique properties, making it valuable in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-(N-HEPTYL)-N-OCTYLAMINE can be synthesized through several methods, including reductive amination and nucleophilic substitution. In reductive amination, an aldehyde or ketone reacts with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. Nucleophilic substitution involves the reaction of an alkyl halide with ammonia or an amine under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing efficient catalytic systems to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: N-(N-HEPTYL)-N-OCTYLAMINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert this compound into primary amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Typical reagents include alkyl halides and bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH)

Major Products:

Applications De Recherche Scientifique

Biological Applications

1.1. Insect Repellents

Recent studies have highlighted the potential of N-(N-heptyl)-N-octylamine as an insect repellent. It has been shown to interact with specific odorant receptors in mosquitoes, influencing their behavior. For instance, research indicated that compounds like octylamine can modulate the response of mosquito odorant receptors, potentially leading to effective repellents against species such as Culex quinquefasciatus .

Case Study: Mosquito Behavior Modification

- Objective: To evaluate the efficacy of this compound in repelling mosquitoes.

- Method: Two-electrode voltage-clamp recordings were used to assess receptor responses.

- Findings: The compound demonstrated significant modulation of receptor activity, suggesting potential for development into a natural insect repellent formulation.

1.2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies suggest that long-chain amines can disrupt microbial membranes, leading to cell lysis. This property is particularly valuable in developing new antimicrobial agents against resistant bacterial strains.

Case Study: Antimicrobial Efficacy

- Objective: To assess the antimicrobial activity of this compound against Pseudomonas aeruginosa.

- Method: In vitro assays were conducted to measure inhibition zones.

- Findings: The compound exhibited significant inhibition of biofilm formation and enhanced the efficacy of conventional antibiotics .

3.1. Water Treatment

Long-chain amines like this compound are being explored for their ability to remove contaminants from water through adsorption processes. Their hydrophobicity allows them to bind effectively with organic pollutants.

Case Study: Adsorption Studies

- Objective: To evaluate the adsorption capacity of this compound for heavy metals.

- Method: Batch adsorption experiments were conducted.

- Findings: High removal efficiencies were achieved for lead and cadmium ions.

Mécanisme D'action

The mechanism of action of N-(N-HEPTYL)-N-OCTYLAMINE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparaison Avec Des Composés Similaires

N-(N-HEPTYL)-N-OCTYLAMINE can be compared with other similar compounds, such as:

- N-Heptylamine

- N-Octylamine

- N-Decylamine

Uniqueness: this compound is unique due to its specific chain length and structural configuration, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions .

Activité Biologique

N-(N-Heptyl)-N-octylamine, also known as N-heptyloctan-1-amine, is a long-chain aliphatic amine with the molecular formula C15H33N. Its structural properties suggest potential biological activities, particularly in antimicrobial and cytotoxic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of heptylamine and octylamine through a straightforward alkylation process. This method allows for the production of the compound in high yields, often exceeding 90% under optimized conditions.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, highlighting its potential as an antimicrobial and cytotoxic agent.

Antimicrobial Activity

Research indicates that long-chain amines like this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate minimum inhibitory concentrations (MIC) against various bacterial strains, including Mycobacterium tuberculosis. While specific MIC values for this compound are not extensively documented, related compounds have shown MIC values ranging from 20 to 50 μg/mL against pathogenic bacteria .

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound can affect cell viability in various cancer cell lines. For example, derivatives of long-chain amines have been tested against HL-60 (human promyelocytic leukemia) cells, showing IC50 values between 1.1 and 19.2 μM depending on structural modifications . The presence of long alkyl chains is believed to enhance the lipophilicity of these compounds, facilitating their interaction with cellular membranes.

The mechanisms underlying the biological activity of this compound can be attributed to its ability to disrupt cellular membranes and interfere with essential cellular processes:

- Membrane Disruption : Long-chain amines can integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in crucial metabolic pathways within microbial cells.

Table 1: Cytotoxicity Data for Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-Hexadecyl Amine | HL-60 | 1.1 |

| N-Octadecyl Amine | HL-60 | 19.2 |

| This compound | HL-60 | TBD |

*Note: TBD indicates that specific data for this compound is still to be determined but is expected to fall within a similar range based on structural analogs .

Case Study: Antimicrobial Efficacy

In a comparative study involving various long-chain amines, it was found that those with longer alkyl chains exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that the hydrophobic nature of these compounds plays a critical role in their effectiveness .

Propriétés

IUPAC Name |

N-heptyloctan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33N/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h16H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEBNPLWJOGFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512634 | |

| Record name | N-Heptyloctan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26627-77-0 | |

| Record name | N-Heptyloctan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.